MS453 is classified as a small molecule inhibitor within the broader category of epigenetic modulators. It is synthesized for research purposes and has been identified as a valuable tool for studying the biological functions of SETD8 in various cellular contexts. The compound is cataloged under the CAS number 2059892-29-2, facilitating its identification in chemical databases and research literature .
The synthesis of MS453 involves several steps that typically include:
The precise synthetic route may vary depending on the specific laboratory protocols, but it generally aims to maintain high selectivity and yield while minimizing side reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to confirm the structure and purity of the synthesized compound .
The molecular structure of MS453 reveals key features that contribute to its binding affinity and selectivity for SETD8. The compound contains a core structure that allows for specific interactions with the enzyme's active site.
MS453 primarily participates in biochemical reactions where it acts as an inhibitor of SETD8. The interaction leads to:
The kinetics of inhibition can be studied using various assays that measure histone methylation levels in cell extracts or purified systems, providing quantitative data on the efficacy of MS453 .
The mechanism by which MS453 exerts its inhibitory effects involves:
This process can be characterized by kinetic studies that reveal how changes in substrate concentration affect the rate of reaction in the presence of MS453, providing insights into its potency and specificity .
Relevant data regarding these properties can be obtained through standard characterization techniques such as NMR, mass spectrometry, and infrared spectroscopy .
MS453 serves several important roles in scientific research:
SETD8 (KMT5A) is the sole mammalian lysine methyltransferase responsible for monomethylating histone H4 at lysine 20 (H4K20me1). This epigenetic mark serves as a foundational substrate for di- and tri-methylation (H4K20me2/3) catalyzed by SUV4-20H1/2 methyltransferases [4] [9]. The enzymatic activity of SETD8 regulates essential cellular processes:
Table 1: Biological Functions of SETD8-Mediated H4K20me1
Cellular Process | Mechanism | Consequence of SETD8 Inhibition |
---|---|---|
Chromatin Organization | Competition with H4K16ac | Chromatin decondensation, transcriptional activation |
DNA Repair | Recruitment of 53BP1 to DSBs | Impaired NHEJ, genomic instability |
Cell Cycle Progression | Regulation of replication origins | S-phase arrest, mitotic defects |
Non-histone Methylation | Methylation of p53 (K382) and PCNA | Stabilization of p53 tumor suppressor; PCNA destabilization |
Non-histone substrates expand SETD8’s oncogenic influence. Methylation of p53 at K382 suppresses its transcriptional activity and promotes degradation, while PCNA methylation at K248 stabilizes this DNA replication processivity factor [9] [10]. These activities position SETD8 as a master regulator of genomic integrity and cell proliferation.
SETD8 overexpression is a hallmark of diverse malignancies:
Traditional SETD8 inhibitors (e.g., UNC0379) exhibit substrate-competitive binding but lack sustained target engagement. Covalent inhibitors address this limitation:
MS453 was engineered specifically to exploit C311, embodying the covalent approach to SETD8 inhibition.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9